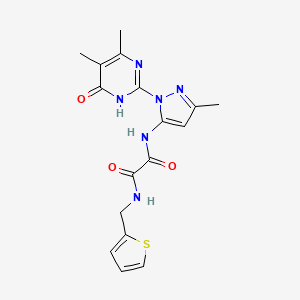![molecular formula C18H18O7S B2493280 Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate CAS No. 241488-43-7](/img/structure/B2493280.png)
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate is a useful research compound. Its molecular formula is C18H18O7S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation is a significant process in the chemical industry, allowing for the synthesis of esters from unsaturated substrates, which includes compounds with structures similar to "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate." The process, especially when using palladium catalysts, opens opportunities for developing new industrial processes aimed at producing advanced chemical products, such as polymers, from alternative feedstocks. This synthesis pathway is noted for its economic and environmental benefits, including resource saving and waste minimization (Sevostyanova & Batashev, 2023).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives is another key area of application. Such conversions are crucial for replacing non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The process involves transforming hexose carbohydrates and lignocellulose into platform chemicals, such as 5-hydroxymethylfurfural (HMF), which can further undergo reactions to produce a wide range of products, including polymers and fuels. This approach aligns with the broader chemical processes and potential applications of "this compound" in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Solar Cells
In the context of organic solar cells, charge transport and recombination processes are critical for improving efficiency. Studies have investigated the mobility and recombination coefficients in systems involving similar organic molecules, aiming to enhance solar cell performance through better understanding and control of these processes. Such research contributes to the development of high-efficiency organic photovoltaic devices, highlighting the potential applications of complex organic molecules in renewable energy technologies (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Mechanism of Action
Target of Action
The primary target of Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate Similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
The exact mode of action of This compound It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties would impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound The action of similar compounds can lead to a variety of molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKTWLJWAQFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
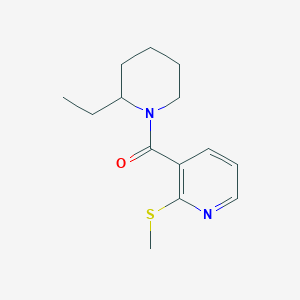
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)
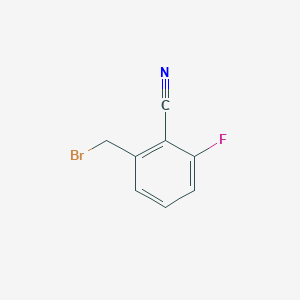
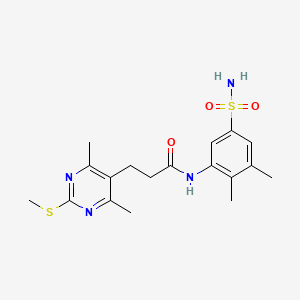
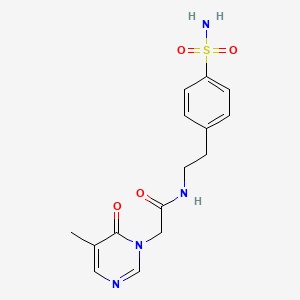

![2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2493212.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)
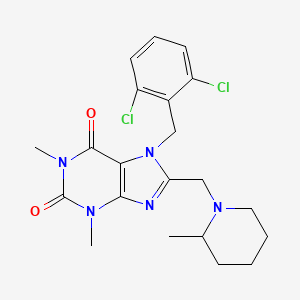
![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
